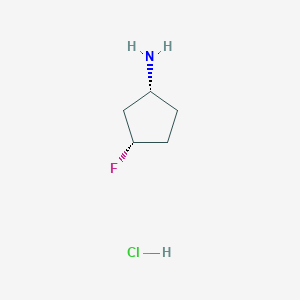

(1R,3S)-3-fluorocyclopentanamine;hydrochloride

説明

The exact mass of the compound (1R,3S)-3-Fluorocyclopentanamine hydrochloride is 139.0564052 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,3S)-3-fluorocyclopentanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-fluorocyclopentanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1R,3S)-3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1R,3S)-3-fluorocyclopentanamine hydrochloride CAS 2088965-72-2 properties

An In-Depth Technical Guide to (1R,3S)-3-Fluorocyclopentanamine Hydrochloride

Executive Summary

(1R,3S)-3-fluorocyclopentanamine hydrochloride (CAS 2088965-72-2) represents a high-value chiral scaffold in modern medicinal chemistry. As a conformationally restricted, fluorinated primary amine, it serves as a critical bioisostere for proline and cyclopentylamine derivatives. Its strategic value lies in the "Fluorine Effect" : the C3-fluorine atom modulates the basicity (pKa) of the amine via inductive withdrawal (

This guide details the physicochemical properties, stereoselective synthesis, and structural dynamics of this specific isomer, designed for researchers optimizing lead compounds in oncology, antiviral, and CNS therapeutic areas.

Chemical Identity & Physicochemical Profile

The (1R,3S) configuration denotes a cis-1,3-disubstituted cyclopentane system. The relative stereochemistry places the amine and fluorine substituents on the same face of the ring, enabling unique intramolecular electrostatic interactions not present in the trans isomer.

1.1 Core Identifiers

| Property | Specification |

| CAS Number | 2088965-72-2 |

| IUPAC Name | (1R,3S)-3-fluorocyclopentan-1-amine hydrochloride |

| Synonyms | cis-3-fluorocyclopentylamine HCl; (1R,3S)-3-fluoro-cyclopentylamine hydrochloride |

| Molecular Formula | C₅H₁₀FN[1][2][3] · HCl |

| Molecular Weight | 139.59 g/mol (Salt); 103.14 g/mol (Free Base) |

| Stereochemistry | (1R, 3S) [Cis-configuration] |

| Appearance | White to off-white hygroscopic solid |

1.2 Physicochemical Properties

-

Basicity (pKa): The electron-withdrawing fluorine atom (

) exerts a strong inductive effect through the -

Lipophilicity (LogP): Fluorination generally increases lipophilicity; however, the dipole moment introduced by the C-F bond (1.4 D) can complicate this. The cis isomer often displays a lower apparent LogP than the trans isomer due to the potential for a larger net molecular dipole moment (substituents on the same side).

-

Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice.

Stereoselective Synthesis & Manufacturing

Accessing the (1R,3S)-cis isomer with high enantiomeric excess (ee) requires a rigorous synthetic strategy. Direct fluorination of alcohols using reagents like DAST (Diethylaminosulfur trifluoride) proceeds via an

Critical Causality: To obtain the (1R,3S)-cis fluoride, one must start with the (1R,3R)-trans alcohol precursor.

2.1 Synthetic Pathway (Inversion Strategy)

The following protocol describes the transformation from a protected amino-alcohol precursor.

-

Precursor Selection: Start with (1R,3R)-N-Boc-3-aminocyclopentanol (Trans isomer).

-

Deoxofluorination (The Stereochemical Switch): Treatment with DAST or Deoxo-Fluor® induces nucleophilic substitution. The fluorine attacks from the face opposite the leaving group (activated hydroxyl), inverting the C3 center from R to S.

-

Deprotection & Salt Formation: Acidic cleavage of the Boc group yields the hydrochloride salt.[4]

2.2 Workflow Diagram

Caption: Stereoselective synthesis of the (1R,3S) isomer via nucleophilic inversion of the (1R,3R) precursor.

2.3 Detailed Protocol (Bench Scale)

-

Fluorination:

-

Dissolve (1R,3R)-N-Boc-3-aminocyclopentanol (1.0 eq) in anhydrous DCM under

. -

Cool to -78°C. Add DAST (1.2 eq) dropwise.

-

Allow to warm to RT over 4 hours. Note: DAST can be explosive; maintain strict temperature control.

-

Quench with sat.

. Extract with DCM.

-

-

Deprotection:

-

Dissolve the crude fluoro-intermediate in 4M HCl in dioxane.

-

Stir at RT for 2 hours (monitor by TLC/LCMS for disappearance of Boc).

-

Concentrate in vacuo.

-

Purification: Recrystallize from EtOH/Et2O to yield the pure hydrochloride salt.

-

Structural Analysis: Conformational Dynamics

The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations to minimize torsional strain.

3.1 The "Cis-Effect" & Intramolecular Interactions

In the (1R,3S)-isomer (cis), the amine and fluorine are on the same face.

-

H-Bonding: There is a potential for an intramolecular hydrogen bond between the ammonium proton (

) and the fluorine atom ( -

Conformational Lock: This interaction can "lock" the ring into a specific conformation, reducing the entropic penalty upon binding to a protein target. This is a key advantage over the flexible non-fluorinated parent.

3.2 19F-NMR Interpretation

The stereochemistry can be validated via NMR spectroscopy.[5]

-

Chemical Shift:

typically appears around -170 to -180 ppm (relative to -

Coupling (

): The geminal coupling (

Applications in Drug Discovery

4.1 Bioisosterism Strategy

(1R,3S)-3-fluorocyclopentanamine is utilized to replace:

-

3-Aminopyrrolidine: The fluorine mimics the ring nitrogen's electronegativity but removes the H-bond donor capability of the NH, altering selectivity.

-

Cyclopentylamine: Introduction of F reduces metabolic liability at the C3 position (a common site for CYP450 oxidation).

4.2 Case Study Context: Antivirals & PROTACs

-

Antivirals: Analogs of this scaffold are intermediates in the synthesis of integrase inhibitors (e.g., Bictegravir precursors), where the chiral amine anchors the molecule in the viral active site.

-

PROTAC Linkers: The rigidified, polar nature of the fluorinated ring improves the solubility and permeability of PROTAC linkers compared to simple alkyl chains.

Handling & Stability (Self-Validating Protocol)

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

-

Stability Check: Upon opening, perform a visual inspection. If the white powder has turned into a gum or oil, it has absorbed significant moisture.

-

Remediation: Re-dissolve in minimal methanol and precipitate with diethyl ether to restore the crystalline solid.

-

-

Safety: Fluorinated amines can be skin irritants.[3][6][7] Use standard PPE.

References

-

ChemicalBook. (2025). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Supplier Data.

-

National Institutes of Health (PubChem). (2025).[8] 3,3-Difluorocyclopentan-1-amine hydrochloride (Analogous Structure Data).

-

BenchChem. (2025).[9] Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

-

WIPO Patentscope. (2020). WO/2020/132819: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[10]

-

ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

Sources

- 1. (1R,3S)-3-fluorocyclopentanamine hydrochloride 97% | CAS: 2088965-72-2 | AChemBlock [achemblock.com]

- 2. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]

- 3. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

The Strategic Incorporation of Chiral 3-Fluorocyclopentyl Amines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[3] Fluorination can profoundly influence a drug candidate's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to its biological target.[2][3] Among the diverse array of fluorinated building blocks, chiral 3-fluorocyclopentyl amines have emerged as a particularly valuable scaffold, offering a unique combination of three-dimensional complexity and desirable drug-like properties. This guide provides an in-depth technical overview of the synthesis, conformational analysis, and strategic application of these building blocks in medicinal chemistry.

The Architectural Significance of the 3-Fluorocyclopentyl Amine Scaffold

The cyclopentane ring, a common motif in bioactive molecules, provides a non-planar scaffold that can effectively project substituents into three-dimensional space. The introduction of a fluorine atom at the 3-position, along with an amine functionality, imparts a unique set of conformational and electronic characteristics that can be exploited in drug design. The stereochemistry of both the fluorine and amine substituents (cis or trans) further expands the accessible chemical space, allowing for precise control over the molecule's shape and interactions with its target.

Stereoselective Synthesis of Chiral 3-Fluorocyclopentyl Amines: Navigating the Synthetic Challenges

The synthesis of enantiomerically pure chiral 3-fluorocyclopentyl amines presents a significant synthetic challenge, requiring precise control over multiple stereocenters. Several strategies have been developed to access these valuable building blocks, primarily focusing on diastereoselective and enantioselective methods.

Diastereoselective Approaches

Diastereoselective synthesis often relies on substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. One common approach involves the fluorination of a chiral cyclopentene precursor, followed by the introduction of the amine functionality.

A representative synthetic workflow is outlined below:

Experimental Protocol: Diastereoselective Synthesis of a 3-Fluorocyclopentylamine Precursor

-

Fluorination of a Chiral Allylic Alcohol: To a solution of the chiral cyclopentenol in an anhydrous solvent (e.g., dichloromethane) at low temperature (-78 °C), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the fluorinated cyclopentene.

-

Introduction of the Amino Group Precursor: The fluorinated cyclopentene is then subjected to a hydroboration-oxidation reaction, followed by conversion of the resulting alcohol to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with sodium azide provides the corresponding azide with inversion of stereochemistry.

-

Reduction to the Amine: The azide is then reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation (e.g., H2, Pd/C).

Note: The specific reagents, solvents, and reaction conditions must be optimized for each substrate to achieve the desired stereochemical outcome and yield.

Enantioselective Methods and Chiral Resolution

Enantioselective approaches aim to generate a single enantiomer from an achiral or racemic starting material. This can be achieved through the use of chiral catalysts or reagents. Alternatively, chiral resolution techniques can be employed to separate a racemic mixture of 3-fluorocyclopentyl amines.

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines or their precursors.[4][5] In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be used to separate enantiomers on an analytical or preparative scale.[6][7] The choice of the CSP and the mobile phase is critical for achieving optimal separation.

Conformational Analysis: The Impact of Fluorine on Ring Pucker

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry).[8] The introduction of substituents, particularly the highly electronegative fluorine atom, significantly influences the conformational preferences of the ring.

The conformational equilibrium is governed by a delicate balance of steric and stereoelectronic effects. The gauche effect, which is the tendency of a molecule to adopt a conformation with vicinal electron-withdrawing groups in a gauche orientation, can play a significant role in stabilizing certain conformers of 3-fluorocyclopentyl amine.

Conformational Preferences of cis- and trans-3-Fluorocyclopentylamine:

| Stereoisomer | Predominant Conformation | Key Stabilizing/Destabilizing Interactions |

| cis-3-Fluorocyclopentylamine | Envelope with the fluorine in an axial-like position | Gauche interaction between the C-F and C-N bonds. |

| trans-3-Fluorocyclopentylamine | Twist or envelope with both substituents in pseudo-equatorial positions | Minimization of steric interactions. |

Note: The actual conformational preferences can be influenced by the solvent and the protonation state of the amine.

The Role of Chiral 3-Fluorocyclopentyl Amines in Modulating Drug-Like Properties

The incorporation of a chiral 3-fluorocyclopentyl amine moiety can have a profound impact on several key drug-like properties:

-

Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the amine, reducing its basicity. This can be advantageous for improving oral bioavailability and reducing potential off-target effects associated with highly basic amines.

-

Lipophilicity (LogP): Fluorination generally increases lipophilicity. However, the overall effect of the 3-fluorocyclopentyl amine group on LogP is a complex interplay between the fluorine atom and the polar amine group. The stereochemical arrangement of these groups also plays a crucial role.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life of the drug.

-

Binding Affinity and Selectivity: The defined three-dimensional structure of the chiral 3-fluorocyclopentyl amine scaffold allows for precise orientation of substituents to optimize interactions with the target protein, potentially leading to increased binding affinity and selectivity.

| Property | Impact of 3-Fluorocyclopentyl Amine Moiety | Rationale |

| pKa | Decrease | Inductive effect of the electronegative fluorine atom. |

| LogP | Moderate Increase | Contribution of the fluorine atom offset by the polar amine. |

| Metabolic Stability | Increase | Blocking of metabolic "soft spots" by the strong C-F bond. |

| Binding Affinity | Potential Increase | Rigid scaffold allows for optimal presentation of binding motifs. |

Case Studies: The Application of 3-Fluorocyclopentyl Amines in Drug Discovery

While specific blockbuster drugs featuring the chiral 3-fluorocyclopentyl amine scaffold are not yet prevalent, this building block is increasingly being utilized in drug discovery programs. For example, fluorinated cyclopentenyl-cytosine derivatives have shown potent anticancer activity.[9] The strategic incorporation of the fluorinated cyclopentyl moiety was crucial for achieving the desired pharmacological profile.

Conclusion and Future Perspectives

Chiral 3-fluorocyclopentyl amines represent a powerful and versatile building block for medicinal chemists. Their unique conformational and electronic properties provide a means to fine-tune the pharmacological profile of drug candidates, addressing key challenges in drug discovery such as metabolic instability and off-target toxicity. As synthetic methodologies for accessing these complex scaffolds continue to improve, we can expect to see the increasing incorporation of chiral 3-fluorocyclopentyl amines in the next generation of therapeutic agents. The ability to precisely control the three-dimensional architecture of drug molecules will undoubtedly lead to the development of safer and more effective medicines.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Shahmohammadi, H., Zand, A., Zare, K., & Berenji, M. R. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Journal of the Mexican Chemical Society, 64(2), 116-126.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Zhang, Y., Wu, J., & Wang, Y. (2020). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 104(23), 9933-9946.

- Holzer, M., & Ertl, P. (2013). Medicinal chemistry of fluorinated cyclic and acyclic nucleoside phosphonates. Medicinal research reviews, 33(6), 1353-1387.

- Kim, H. J., Lee, J. H., Jeong, L. S., & Kim, Y. C. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and-pyrimidines. European journal of medicinal chemistry, 155, 38-49.

- Mondal, S., & O'Hagan, D. (2021). Fluorinated Rings: Conformation and Application.

- Ahuja, S. (2007). Chiral drug separation. Comprehensive Analytical Chemistry, 49, 1-28.

- Gelin, M., & Portella, G. (2011). Stereoselective synthesis of fluorinated 1, 3-cis-diaminocyclopentanes. The Journal of organic chemistry, 76(12), 5129-5134.

- Kannappan, V. (2022).

- Šatínský, D., & Chocholouš, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2831-2849.

- S, S., & J, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 100-107.

- Mondal, S., & O'Hagan, D. (2018). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS medicinal chemistry letters, 9(9), 926-930.

- Dou, X., Li, Y., & Li, X. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS chemical biology, 11(7), 1956-1964.

- Denolf, B., Mangelinckx, S., Törnroos, K. W., & De Kimpe, N. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts, 2007(07), 0739-0739.

- William D. G. Brittain, W. D. G., & Gouverneur, V. (2020). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.

- Han, J., Wzorek, A., Ono, T., & Soloshonok, V. A. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2441-2450.

- Seong, H. J., Kwon, S. W., Seo, D. C., Kim, J. H., & Jang, Y. S. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 1-8.

- Jabbarpoor, M., Akhundov, A., LeBlanc, J., Li, Y., Champagne, P. A., & Le, C. M. (2022).

- Britton, R., & Gouverneur, V. (2024).

- Fustero, S., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2018). Organocatalytic Stereoselective Synthesis of Fluorinated 3, 3'-Linked Bisoxindoles. The Journal of organic chemistry, 83(4), 2135-2144.

- G, A., & P, B. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3737.

- Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Shoulders, M. D., & Raines, R. T. (2009). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Current organic chemistry, 13(12), 1202-1215.

- Arora, P. S. (2015). Conformationally Controlled sp3‐Hydrocarbon‐Based α‐Helix Mimetics.

- Han, J., Wzorek, A., Ono, T., & Soloshonok, V. A. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3449-3458.

- Tatton, A. S., & Brown, S. P. (2025).

- Lall, M. S., Qu, B., Forrest, K., & Campos, K. R. (2012). Process for the separation of a mixture of enantiomers.

- Kannappan, V. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia.

- Fox, J. M. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties.

- W, W. W. (1998). CHIRAL SEPARATIONS INTRODUCTION 1.1.

- Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). Diastereoselective Synthesis of Cyclic sp3-Enriched cis-β-Alkoxysulfonyl Chlorides. The Journal of Organic Chemistry, 87(17), 11663-11672.

- Schinazi, R. F., & Liotta, D. C. (2012). Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. ACS medicinal chemistry letters, 3(1), 51-55.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. soci.org [soci.org]

- 7. Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Hinge: Novel Fluorinated Amine Scaffolds in Kinase Inhibitor Design

Executive Summary

Kinases remain one of the most heavily pursued target classes in oncology, immunology, and neurodegeneration. A persistent challenge in kinase inhibitor design is balancing target affinity with optimal pharmacokinetic (PK) properties, such as membrane permeability, basicity, and metabolic stability. The strategic incorporation of fluorine into amine scaffolds has emerged as a transformative approach in medicinal chemistry[1]. This technical guide explores the mechanistic rationale, physicochemical impact, and synthetic integration of novel fluorinated amines in modern kinase drug discovery.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorinated Amines

Amines are ubiquitous in kinase inhibitors, often interacting with the solvent-exposed region or serving as solubilizing groups to improve aqueous solubility. However, highly basic amines (pKa > 9) can lead to poor oral bioavailability, hERG channel toxicity, and rapid oxidative metabolism[1].

-

Basicity (pKa) Modulation: Fluorine's strong inductive electron-withdrawing effect significantly lowers the pKa of adjacent amines. For instance, transitioning from a methyl to a trifluoromethyl group near an amine can decrease the pKa by several units. This shifts the molecule from being fully protonated at physiological pH to a more neutral state, thereby enhancing passive membrane permeability and oral absorption[2].

-

Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize aliphatic amines. While

-fluorinated amines are generally avoided due to their hydrolytic instability (which risks releasing toxic electrophiles and free fluoride), -

Lipophilicity and Conformation: Fluorination generally increases lipophilicity (LogP), which can drive binding affinity in hydrophobic kinase pockets[3]. Furthermore, the highly polarized C-F bond can dictate specific molecular conformations (e.g., the gauche effect in

-fluoroamines), pre-organizing the inhibitor for optimal binding within the kinase hinge region[1].

Quantitative Physicochemical Data

The impact of fluoroalkyl substituents on the physicochemical properties of saturated amines is profound. The following table summarizes the causal relationship between fluorine substitution, pKa, and lipophilicity based on matched molecular pair analysis[2].

Table 1: Physicochemical Impact of Fluoroalkyl Substituents on Saturated Amines

| Substituent ( | Average pKa | Average | Lipophilicity (LogP / LogD) | Metabolic Oxidation Potential |

| 9.5 - 10.5 | 0.0 | Baseline | High | |

| 7.7 - 8.9 | -1.8 | Slight Increase | Moderate | |

| 6.0 - 7.2 | -3.6 | Moderate Increase | Low | |

| 4.2 - 5.5 | -5.2 | High Increase | Very Low |

Synthetic Methodologies: Stereoselective Access to Fluorinated Amines

The synthesis of enantiopure fluorinated amines requires robust stereocontrol. The most reliable and widely adopted methodology utilizes N-tert-butylsulfinyl imines (Ellman's auxiliary)[4]. The sulfinyl group acts as both a chiral directing group and an activating group for nucleophilic addition.

Protocol 1: Stereoselective Synthesis of -Trifluoromethyl Chiral Amines

Expertise & Causality Check: The use of tetrabutylammonium triphenyldisilicate (TBAT) as an initiator is critical. It provides a naked, highly reactive fluoride source to activate the Ruppert-Prakash reagent (

-

Imine Condensation: Condense the target aldehyde/ketone with enantiopure (R)- or (S)-N-tert-butylsulfinamide using

as a Lewis acid and water scavenger in THF at room temperature for 12 hours. -

Nucleophilic Trifluoromethylation: Cool the resulting sulfinyl imine solution to -78 °C. Add 1.5 equivalents of

(Ruppert-Prakash reagent) and 0.1 equivalents of TBAT. -

Stereochemical Control: Maintain the reaction at -78 °C for 4 hours. The bulky tert-butyl group dictates the facial selectivity of the trifluoromethyl anion attack, typically yielding diastereomeric ratios > 95:5.

-

Quenching and Isolation: Quench with saturated aqueous

. Extract with EtOAc, dry over -

Deprotection: Cleave the sulfinyl group using 4M HCl in dioxane at room temperature for 1 hour to yield the hydrochloride salt of the enantiopure

-trifluoromethyl amine.

Caption: Stereoselective synthesis workflow of chiral fluorinated amines via Ellman's auxiliary.

Kinase Assay & Validation Protocol

To validate the efficacy of the novel fluorinated amine-containing kinase inhibitor, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is preferred as it measures ADP formed from the kinase reaction, providing a universal, self-validating luminescence readout independent of the specific substrate.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Expertise & Causality Check: This two-step protocol is designed as a self-validating system to eliminate background ATP. Step 1 completely depletes unreacted ATP, ensuring that the luminescence generated in Step 2 is strictly proportional to the ADP produced by the kinase, thereby maximizing the signal-to-noise ratio and preventing false negatives.

-

Compound Preparation: Prepare a 10-point 3-fold serial dilution of the fluorinated inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler to ensure precise dosing.

-

Kinase Reaction: Add 2.5

L of the purified target kinase (e.g., CDK2 or EGFR) pre-incubated with its specific peptide substrate in assay buffer (40 mM Tris pH 7.5, 20 mM -

Initiation: Initiate the reaction by adding 2.5

L of ultra-pure ATP (at the -

ATP Depletion (Step 1): Add 5

L of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Mechanism: This reagent terminates the kinase reaction and completely depletes the remaining unconsumed ATP. -

Kinase Detection (Step 2): Add 10

L of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light. -

Readout: Measure luminescence using a multimode microplate reader. Calculate

values using a 4-parameter logistic non-linear regression model.

Caption: Kinase inhibition mechanism and ADP-Glo biochemical detection pathway.

Conclusion

The integration of fluorinated amine scaffolds into kinase inhibitors represents a sophisticated intersection of physical organic chemistry and rational drug design. By precisely tuning the pKa, enhancing metabolic stability against CYP450 oxidation, and optimizing lipophilicity, medicinal chemists can overcome traditional PK liabilities[2][3]. Supported by robust synthetic methodologies like the Ellman auxiliary[4][5], these scaffolds are poised to drive the next generation of highly selective, orally bioavailable targeted therapies.

References

-

Synthesis of Fluorinated Chiral Amines Using N-Tert-Butylsulfinyl Imines Source: Taylor & Francis Online (Journal of Fluorine Chemistry / Synthetic Communications) URL:[Link]

-

Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines (Mini-Review) Source: Chinese Academy of Sciences (Future Science Group) URL:[Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Application Notes and Protocols for Amide Coupling with (1R,3S)-3-Fluorocyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclopentylamines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The (1R,3S)-3-fluorocyclopentanamine scaffold is a valuable building block, offering a conformationally restricted, fluorinated motif that can introduce favorable pharmacological properties.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amide coupling of (1R,3S)-3-fluorocyclopentanamine hydrochloride with a variety of carboxylic acids. As a hydrochloride salt, the amine requires careful handling to ensure the liberation of the free nucleophile required for the reaction. Furthermore, the electronic effects of the vicinal fluorine atom can modulate the amine's nucleophilicity, necessitating optimized reaction conditions.

Part 1: Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] The direct reaction is generally unfavorable under mild conditions, requiring the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] This is typically achieved using a "coupling reagent."

The Challenge: Starting from an Amine Hydrochloride Salt

(1R,3S)-3-fluorocyclopentanamine is provided as a hydrochloride salt. In this form, the amine is protonated (R-NH3+ Cl-), rendering it non-nucleophilic. Therefore, a crucial first step in any coupling protocol is the in-situ neutralization of the salt with a suitable base to generate the free amine (R-NH2).[5][6]

Key Experimental Considerations

Successful amide coupling hinges on the rational selection of four key components: the coupling reagent, an additive (when necessary), the base, and the solvent.

1. Selection of Coupling Reagent: The choice of coupling reagent is dictated by the steric and electronic properties of both the carboxylic acid and the amine.[]

-

Carbodiimides (e.g., EDC, DCC): These are classic and cost-effective reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea byproduct is water-soluble, simplifying purification.[5][8] Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea (DCU) byproduct is often poorly soluble, requiring removal by filtration.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for rapid reaction kinetics and low rates of racemization, especially with challenging or sterically hindered substrates.[9][10][11] They are often the reagents of choice for difficult couplings.[12]

-

Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents are very effective. A key advantage is that they do not react with the free amine component, which can be beneficial in certain applications.[3]

2. The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides.[13] They act by forming a highly reactive ester intermediate, which then reacts with the amine. This two-step process offers several advantages:

-

Suppression of Racemization: Crucial when coupling chiral carboxylic acids.[5][10]

-

Increased Reaction Rates: The active ester is often more reactive than the initial O-acylisourea intermediate formed with the carbodiimide.[14]

-

Minimizing Side Reactions: Prevents the formation of stable N-acyl urea byproducts.[5] HATU already contains the HOAt moiety within its structure, contributing to its high efficiency.[10]

3. Base Selection: The base is critical for neutralizing the amine hydrochloride and facilitating the reaction.

-

Non-Nucleophilic Tertiary Amines: N,N-Diisopropylethylamine (DIPEA, Hünig's base) and triethylamine (TEA) are the most common choices.[][11] They are sufficiently basic to deprotonate the amine salt and the carboxylic acid but are too sterically hindered to compete as nucleophiles in the coupling reaction.

-

Stoichiometry: At least two equivalents of base are required: one to neutralize the amine hydrochloride and one to deprotonate the carboxylic acid for activation. Often, a slight excess (2.5-3.0 equivalents) is used to drive the reaction.[10][13]

4. Solvent Choice: Polar aprotic solvents are standard for amide coupling reactions.

-

N,N-Dimethylformamide (DMF): A versatile and commonly used solvent.[11]

-

Dichloromethane (DCM): Another frequent choice, particularly for reactions at or below room temperature.[]

-

N-Methyl-2-pyrrolidone (NMP): Offers superior solvating properties compared to DMF and can be beneficial for less soluble or sterically hindered substrates.[9][14] It is imperative to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediates.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for the coupling of (1R,3S)-3-fluorocyclopentanamine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Purpose Coupling using HATU

HATU is an excellent first choice for a broad range of carboxylic acids due to its high reactivity and reliability.[10]

Workflow Diagram: HATU Coupling

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.0-1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM/NMP) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Add DIPEA (2.5-3.0 eq) to the solution and stir for 5-15 minutes at room temperature for pre-activation.[10]

-

In a separate vial, dissolve (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq) in a minimum amount of anhydrous DMF.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt), and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Economical Coupling using EDC and HOBt

This method is a cost-effective alternative to uronium salts and is highly effective for many standard couplings.

Mechanism Diagram: EDC/HOBt Activation

Caption: Activation of a carboxylic acid using EDC and HOBt.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq).[13]

-

Add anhydrous DMF to dissolve the reagents (approx. 0.1-0.2 M).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add DIPEA or TEA (3.0 eq) to the stirred suspension.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup and purification are similar to Protocol 1. The aqueous washes are effective at removing the EDC-derived urea byproduct (EDU).

Protocol 3: Coupling Sterically Hindered or Electron-Deficient Substrates

When coupling (1R,3S)-3-fluorocyclopentanamine with a sterically demanding carboxylic acid (e.g., one with α,α-disubstitution) or an electron-poor acid, standard conditions may be sluggish.[9][15] In these cases, converting the carboxylic acid to an acyl fluoride can be highly effective.[15][16]

Step-by-Step Procedure (via Acyl Fluoride):

-

In a dry flask under an inert atmosphere, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and a suitable base (e.g., pyridine or DIPEA, 1.2 eq).

-

Stir at room temperature for 1-2 hours to form the acyl fluoride. This step can often be monitored by IR spectroscopy (shift in carbonyl frequency) or 19F NMR.

-

In a separate flask, dissolve (1R,3S)-3-fluorocyclopentanamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.5 eq) to generate the free amine.

-

Add the free amine solution to the freshly prepared acyl fluoride solution.

-

Stir at room temperature, or with gentle heating (40-50 °C), until the reaction is complete.[15]

-

Upon completion, quench the reaction with saturated aqueous NaHCO3, separate the layers, and wash the organic phase with brine.

-

Dry, concentrate, and purify as described in the previous protocols.

Part 3: Data and Troubleshooting

Table of Recommended Conditions

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Protocol 3 (Acyl Fluoride) |

| Coupling Reagent | HATU | EDC·HCl | Cyanuric Fluoride or TFFH |

| Additive | None (internal) | HOBt | None |

| Base | DIPEA / TEA | DIPEA / TEA | Pyridine / DIPEA |

| Amine (eq) | 1.1 - 1.3 | 1.1 - 1.3 | 1.1 - 1.3 |

| Acid (eq) | 1.0 | 1.0 | 1.0 |

| Reagent (eq) | 1.1 - 1.2 | 1.2 - 1.5 | 1.1 - 1.2 |

| Base (eq) | 2.5 - 3.0 | 3.0 - 4.0 | 2.5 - 3.0 (total) |

| Solvent | DMF, NMP, DCM | DMF, DCM | DCM, THF |

| Temperature | 0 °C to RT | 0 °C to RT | RT to 50 °C |

| Typical Time | 2 - 16 h | 4 - 24 h | 2 - 18 h |

| Best For | General purpose, hindered substrates | Standard, cost-effective synthesis | Highly hindered or e-deficient substrates |

Troubleshooting Common Issues

-

Low Conversion/No Reaction:

-

Inactive Amine: Ensure sufficient base (at least 2.5 eq) was used to neutralize the HCl salt and deprotonate the acid.

-

Wet Reagents: Use anhydrous solvents and fresh, high-quality reagents. Activated esters are sensitive to hydrolysis.

-

Steric Hindrance: If substrates are hindered, switch to a more powerful reagent like HATU (Protocol 1) or consider the acyl fluoride method (Protocol 3).[9] Increase reaction time and/or temperature cautiously.[9]

-

-

Formation of Side Products:

-

N-Acyl Urea: This can occur with carbodiimide reagents. Ensure HOBt or HOAt is used as an additive, and consider adding the amine shortly after the pre-activation step.[5]

-

Guanidinium Byproduct: With uronium reagents, a side reaction between the reagent and the amine can occur. Pre-activating the acid before adding the amine can minimize this.

-

-

Racemization of Chiral Acids:

-

Use an additive like HOBt or, preferably, HOAt (or a reagent containing it, like HATU).

-

Keep reaction temperatures low (start at 0 °C).

-

Avoid using excess base where possible.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Blog. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Available at: [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. (2022). ResearchGate. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

-

Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11442. Available at: [Link]

-

Bohmann, J., et al. (2022). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Angewandte Chemie International Edition, 61(38), e202207966. Available at: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF on ResearchGate. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5738. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (2021). Nottingham ePrints. Available at: [Link]

-

Ynamide Coupling Reagents: Origin and Advances. (2024). PubMed. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). MDPI. Available at: [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Dunne, C., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. Available at: [Link]

-

An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. (2020). PMC. Available at: [Link]

-

Gevorg, S. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2023). PMC. Available at: [Link]

-

Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

- Catalyst and method for amide formation. (2002). Google Patents.

-

Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Available at: [Link]

-

Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. (2012). PMC. Available at: [Link]

-

A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. (2001). Chemical Communications. Available at: [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). PMC. Available at: [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.

- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014). Google Patents.

-

Amine to Amide (Coupling) - Common Conditions. (n.d.). Common Organic Chemistry. Available at: [Link]

-

Amide bond formation using amino acid fluorides. (2005). ResearchGate. Available at: [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Application Note – Amide coupling 96-well plate kit. (2023). Synple Chem. Available at: [Link]

Sources

- 1. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. hepatochem.com [hepatochem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. bachem.com [bachem.com]

- 6. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 16. blogs.rsc.org [blogs.rsc.org]

Application Note: Peptide Synthesis Protocols Utilizing Chiral Fluorinated Cyclopentyl Amines

Abstract & Strategic Importance

The incorporation of chiral fluorinated cyclopentyl amines (FCPAs) into peptide backbones represents a high-value strategy in modern peptidomimetic drug design. These residues offer a dual advantage: conformational locking , which reduces entropic penalties upon receptor binding, and electronic modulation via the fluorine atom, which enhances metabolic stability against proteases and modulates lipophilicity (LogD).

However, standard SPPS protocols often fail with FCPAs. The introduction of fluorine on the cyclopentyl ring creates a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine (electronegativity

) significantly lowers the nucleophilicity of the adjacent amine (pKa drop of ~1.5–2.0 units). -

Steric Bulk: The cyclopentane ring imposes rigid steric barriers, hindering the approach of the activated carboxylate species.

-

Elimination Risk: Improper base usage can trigger HF elimination (dehydrofluorination), destroying the chiral center and the fluorinated motif.

This guide details an optimized, self-validating protocol designed to overcome these barriers using high-activity coupling cocktails and precise reaction monitoring.

Physicochemical Context & Mechanistic Insight

Understanding the reactivity profile of FCPAs is critical for protocol selection. Unlike standard amino acids, FCPAs exhibit a gauche effect where the C–F and C–N bonds align to minimize dipolar repulsion, locking the ring pucker.

The Nucleophilicity Problem

The primary synthetic failure mode is incomplete coupling.

-

Standard Amine (e.g., Leu): High nucleophilicity; couples easily with HBTU/DIPEA.

-

FCPA: The

-inductive effect of fluorine pulls electron density away from the nitrogen lone pair. The amine is neutral but "cold" (unreactive). -

Solution: We cannot increase the amine's reactivity, so we must increase the electrophilicity of the incoming amino acid .

Data Table 1: Coupling Reagent Hierarchy for FCPAs

| Reagent Class | Activation Species | Reactivity | Recommended Use |

| HATU / HBTU | OBt / OAt Ester | Moderate | Avoid. Often fails for FCPAs due to slow kinetics. |

| COMU / Oxyma | Oxyma Ester | High | Standard. Good first-line choice; safer than HATU (non-explosive). |

| PyAOP | OAt Ester (Phosphonium) | Very High | Preferred. PyAOP is superior to HATU for hindered amines. |

| TFFH / BTFFH | Acid Fluoride | Extreme | Rescue. Generates acyl fluorides in situ. The "Nuclear Option" for FCPAs. |

Decision Logic for Coupling Strategy

The following decision tree outlines the logical flow for selecting the appropriate chemistry based on the specific FCPA position and steric environment.

Figure 1: Decision matrix for selecting coupling conditions. Note that when the FCPA is the nucleophile (amine on resin), stronger activation is required.

Detailed Experimental Protocols

Protocol A: Fmoc-Deprotection (Optimized for FCPAs)

Standard piperidine can sometimes cause base-catalyzed HF elimination if the fluorine is in the

-

Reagent: 20% Piperidine in DMF (v/v) containing 0.1 M HOBt .

-

Why HOBt? It suppresses aspartimide formation and buffers the pH slightly to mitigate elimination risks while maintaining deprotection efficiency.

-

-

Procedure:

-

Treat resin with solution (2 x 5 min).

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Critical Step: Ensure extensive washing. Residual piperidine will instantly quench the highly reactive acyl fluorides or PyAOP used in the next step.

-

Protocol B: Coupling onto the FCPA Amine (The "Difficult" Step)

Use this when the fluorinated amine is on the resin and you are adding the next amino acid.

Reagent Choice: PyAOP / Oxyma Pure (Preferred) Rationale: PyAOP (phosphonium salt) avoids the formation of guanidinium by-products that can occur with uronium salts (HATU) during slow couplings.

-

Preparation (Scale: 0.1 mmol resin):

-

Dissolve Fmoc-Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

-

Add PyAOP (4.0 eq).

-

Add DIPEA (8.0 eq) immediately before adding to the resin.

-

-

Reaction:

-

Add activated mixture to the resin.[1]

-

Microwave: 75°C for 10 minutes (Power: 25W).

-

Alternative (Room Temp): Double couple, 2 x 2 hours.

-

-

Monitoring (Mandatory):

-

Perform a Chloranil Test (acetaldehyde/chloranil).

-

Note: The Kaiser test (ninhydrin) is often false-negative for secondary or electron-deficient amines. Chloranil detects secondary amines (turning blue/green).

-

If positive (blue particles), proceed to Protocol C (Rescue) .

-

Protocol C: The "Rescue" Method (Acid Fluoride Activation)

Use if Protocol B fails. Acid fluorides are small, highly electrophilic, and immune to steric bulk.

-

Reagents:

-

Fmoc-Amino Acid (5.0 eq).

-

BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH (5.0 eq).

-

DIPEA (10.0 eq).

-

Solvent: DCM/DMF (1:1).

-

-

Procedure:

-

Validation:

-

Re-run Chloranil test. If still positive, capping with acetic anhydride is recommended to prevent deletion sequences.

-

Protocol D: Cleavage and Analysis

Fluorinated peptides require specific analytical attention.

-

Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5).

-

Time: 2–3 hours.

-

Note: Avoid DTT or EDT (thiols) unless Cys/Met are present, as they can sometimes react with allyl/fluorine defects.

-

-

Analysis (HPLC/MS):

-

Use a C18 column (e.g., Phenomenex Kinetex).

-

Mobile Phase: 0.1% Formic Acid (Avoid TFA in mobile phase if doing sensitive MS, though TFA gives sharper peaks).

-

-

19F NMR Validation (The "Gold Standard"):

-

Dissolve crude peptide in D₂O or DMSO-d6.

-

Acquire non-decoupled 19F NMR.

-

Interpretation: A single sharp peak indicates successful synthesis. Double peaks usually indicate diastereomeric impurity (racemization during coupling) or rotamers.

-

Visualizing the SPPS Cycle

The following diagram illustrates the optimized cycle, highlighting the critical divergence points for FCPAs.

Figure 2: Optimized SPPS cycle. Note the inclusion of HOBt in the deprotection step and the specific activation cocktail.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Deletion Sequence) | Incomplete coupling due to F-amine deactivation. | Switch to Protocol C (TFFH) . Increase temperature to 75°C. |

| Double Peaks in HPLC/NMR | Racemization of the activated AA or the FCPA. | Use Oxyma Pure instead of HOBt. Lower coupling temp to 50°C but extend time. Use Collidine instead of DIPEA. |

| Mass -20 Da (M-HF) | Dehydrofluorination (Elimination). | Base was too strong or exposure too long. Use 0.1 M HOBt in the deprotection mix. Avoid DBU completely. |

| No reaction in Chloranil | False negative. | Perform a micro-cleavage: cleave 2 mg resin with 50 uL TFA, analyze by LCMS to confirm coupling status. |

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Reiser, O. , et al. (2014).[4] Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.

-

Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6][7][8] Tetrahedron.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. bachem.com [bachem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]

- 5. peptide.com [peptide.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

Application Note: Optimal Solvent Systems for Hygroscopic Amine Hydrochloride Salts

[1]

Executive Summary & Mechanistic Challenge

Amine hydrochloride salts are the bedrock of pharmaceutical formulations due to their enhanced bioavailability compared to free bases. However, their ionic nature introduces a critical challenge: Hygroscopicity .

The chloride anion (

-

Lattice Destabilization: Water lowers the activation energy for crystal lattice disruption, leading to deliquescence (turning into "goo").

-

Analytical Drift: Weighing errors of 1–5% are common, invalidating quantitative assays (qNMR, HPLC potency).

-

Hydrolysis Risk: While HCl salts are generally stable, the presence of water can catalyze degradation in sensitive moieties (e.g., esters, amides) via localized pH drops.

The Core Directive: To successfully handle these salts, one must select a solvent that overcomes the high crystal lattice energy (

Solvent Selection Decision Matrix

Selection is not about "what dissolves it" but "what achieves the process goal."

The "Like Dissolves Like" Refinement

Amine HCl salts are polar ionic solids.

-

High Dielectric Constant (

) Required: To dissociate the cation-anion pair. -

Hydrogen Bonding Required: Solvents must solvate the

anion. Protic solvents are superior to aprotic solvents here.

| Solvent Class | Examples | Solubility | Role in Protocol |

| Protic Polar | Water, Methanol (MeOH) | Excellent | Primary dissolution for analysis; Mobile phase. |

| Aprotic Polar | DMSO, DMF, DMAc | High | NMR (DMSO- |

| Secondary Alcohols | Isopropanol (IPA), EtOH | Moderate | Recrystallization (High T solubility, Low T insolubility). |

| Polar Aprotic (Volatile) | Acetonitrile (ACN) | Low/Mod | HPLC carrier; Azeotropic drying agent. |

| Anti-Solvents | Ethyl Acetate, Ether, DCM | Negligible | "Crashing out" salts; Washing away impurities. |

Visualization: Solvent Workflow

The following decision tree illustrates the logical flow for solvent selection based on the experimental objective.

Figure 1: Decision matrix for selecting solvents based on downstream application (Analysis vs. Purification).

Detailed Protocols

Protocol A: Quantitative Dissolution (The "Weighing Error" Fix)

For preparation of analytical standards where water uptake causes mass errors.

Context: Weighing a hygroscopic salt on an open balance results in a "drifting" mass reading as it absorbs water. The Fix: Difference weighing + Dissolution in dry solvent.

-

Preparation: Dry the salt in a vacuum oven at 40°C over

overnight if stability permits. -

Weighing:

-

Tare a volumetric flask containing the solvent (e.g., Methanol).

-

Add the approximate amount of salt quickly.

-

Record the exact mass increase of the flask. (This avoids weighing the solid on a static boat where it absorbs water).

-

-

Dissolution:

-

Solvent: Methanol (Analytical Grade) .

-

Why: Methanol has a high dielectric constant (

) and donates hydrogen bonds to

-

-

Verification: Sonicate for 5 minutes. Inspect for "fish eyes" (gelatinous undissolved spheres).

Protocol B: Recrystallization of "Gooey" Salts

For purifying salts that have "oiled out" or contain impurities.

Context: Amine salts often form supersaturated oils rather than crystals. The Fix: The IPA/EtOAc Switch.

-

Dissolution: Dissolve the crude salt in the minimum amount of hot Isopropanol (IPA) or Ethanol .

-

Note: Avoid Methanol if possible, as salts are often too soluble in it to crystallize out upon cooling.

-

-

Seed & Cloud: Allow the solution to cool to room temperature. If no crystals form, add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly cloudy (persistent turbidity).

-

Crystallization: Refrigerate (4°C). The EtOAc acts as an anti-solvent, lowering the solubility limit gently.

-

Rescue (If it oils out): If an oil forms at the bottom, reheat to redissolve, add more solvent (IPA), and cool slower. Vigorous stirring can also induce nucleation over oiling.

Protocol C: Drying & Handling for Synthesis

Removing water from a hygroscopic salt without thermal degradation.

Context: You need anhydrous salt for a water-sensitive reaction (e.g., Grignard, coupling). The Fix: Azeotropic Drying.

-

Solvent: Suspend the wet salt in Toluene or Acetonitrile .

-

Process: Rotovap to dryness.

-

Storage: Store under Argon/Nitrogen in a desiccator.

Analytical Considerations (HPLC & NMR)

HPLC Mobile Phases

-

Issue: Amine salts can cause peak tailing due to interaction with residual silanols on the column.

-

Solution: Use Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

NMR Solvent Choice[4]

-

DMSO-

: The "Nuclear Option." Dissolves almost everything.-

Pro: No proton exchange with the amine protons (

), allowing you to see the ammonium triplet/broad peak (integral = 3). -

Con: Viscous, hard to recover sample, absorbs water from air rapidly (water peak at 3.33 ppm).

-

-

Methanol-

(MeOD):-

Pro: Excellent solubility, sharp peaks.

-

Con: Rapid H/D exchange. The

protons will disappear (exchange with D from solvent), making it impossible to verify salt formation via integration of the N-H protons.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| "Oiling Out" | Impurities or Solvent too polar | Re-dissolve in hot IPA; add EtOAc slowly. Scratch glass to induce nucleation. |

| Drifting Weight | Hygroscopicity | Use "Difference Weighing" (Protocol A). Do not use weighing paper. |

| Peak Tailing (HPLC) | Silanol Interaction | Add 0.1% TFA or Triethylamine (TEA) to mobile phase. |

| Insoluble in EtOAc | Ionic Lattice Strength | This is normal. EtOAc is an anti-solvent. Use MeOH to dissolve, EtOAc to precipitate. |

| Hydrolysis | Wet solvent + Time | Store salts in dry form. Make solutions fresh. Avoid water/methanol mixtures for long-term storage of esters. |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and solubility).

-

Phenomenex. (2025).[4] Guide to Choosing the Correct HPLC Solvent. (Practical guide on solvent polarity and mobile phase selection).

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Process chemistry perspective on salt handling).

-

University of Calgary. (2023). Solubility of Organic Compounds. (Fundamental principles of amine salt solubility).

-

Sigma-Aldrich (Merck). Solvent Properties and Solubility Charts. (Standard reference for dielectric constants and solvent miscibility).

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Application Note: Efficient Preparation of Sulfonamides from 3-Fluorocyclopentanamine Hydrochloride

Abstract & Introduction

The incorporation of fluorine into alicyclic amines is a cornerstone strategy in modern medicinal chemistry. The 3-fluorocyclopentanamine scaffold offers unique conformational properties due to the gauche effect of the fluorine atom, often improving metabolic stability and lipophilicity (LogD) compared to non-fluorinated analogs.

However, the synthesis of sulfonamides from 3-fluorocyclopentanamine hydrochloride presents specific challenges:

-

Salt Neutralization: The hydrochloride salt requires precise base stoichiometry to liberate the nucleophilic free amine in situ.

-

Bis-Sulfonylation: Primary amines on cyclic systems are prone to over-reaction, forming unwanted bis-sulfonamides (

). -

Stereochemical Integrity: Harsh conditions must be avoided to prevent potential elimination of the fluorine substituent or epimerization.

This guide provides two validated protocols—Method A (Standard Anhydrous) for discovery-scale synthesis and Method B (Schotten-Baumann) for scale-up—along with critical troubleshooting steps.

Strategic Considerations

The "2.5 Equivalents" Rule

Unlike free amines, the hydrochloride salt (

-

1.0 eq of Base to neutralize the HCl salt.

-

1.0 eq of Base to scavenge the HCl produced during the sulfonylation.

-

0.1–0.5 eq excess Base to drive the reaction to completion.

Total Base Requirement:

Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the amine on the sulfur center. The key to success is controlling the concentration of the free amine to favor mono-substitution over bis-substitution.

Figure 1: Reaction pathway showing the critical free-basing step and the risk of bis-sulfonylation.

Protocol A: Standard Anhydrous Synthesis (Discovery Scale)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, and parallel synthesis.

Materials

-

Amine: 3-Fluorocyclopentanamine hydrochloride (1.0 eq)

-

Electrophile: Sulfonyl chloride (

) (1.1 eq) -

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solubilization: Add 3-fluorocyclopentanamine HCl (1.0 eq) and anhydrous DCM. The salt will likely remain as a suspension.

-

Free-Basing: Cool the mixture to 0°C (ice bath). Add DIPEA (2.5 eq) dropwise.

-

Observation: The suspension should clear as the free amine dissolves. Stir for 10–15 minutes to ensure complete liberation.

-

-

Addition: Dissolve the Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–20 minutes.

-

Critical: Rapid addition causes localized high concentrations, promoting bis-sulfonylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC or LCMS. Look for the disappearance of the amine (often near baseline) and appearance of the product.

-

-

Quench: Add a primary amine scavenger (e.g., N,N-dimethylethylenediamine, 0.2 eq) if excess sulfonyl chloride persists, or simply quench with saturated

. -

Workup:

Protocol B: Schotten-Baumann Conditions (Scale-Up)

Best for: Gram-scale (>5g), cost reduction, and water-stable sulfonyl chlorides.

Materials

-

Amine: 3-Fluorocyclopentanamine hydrochloride (1.0 eq)

-

Electrophile: Sulfonyl chloride (1.1 eq)

-

Base: Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent System: THF : Water (1:1 ratio) or Dioxane : Water

Step-by-Step Procedure

-

Dissolution: In a flask, dissolve the amine HCl salt in water (approx. 3 vol).

-

Base Addition: Add solid

(2.5 eq) to the water. Stir until dissolved. -

Organic Phase: Dissolve the sulfonyl chloride in THF (approx. 3 vol).

-

Biphasic Reaction: Add the THF solution to the aqueous amine solution at 0°C .

-

Vigorous Stirring: Stir rapidly at RT. The reaction relies on interfacial contact.

-

Note: Reaction times may be longer (4–12 hours) than homogeneous methods.

-

-

Workup:

-

Evaporate the THF under reduced pressure.

-

The product often precipitates from the remaining aqueous layer. Filter and wash with water.[2]

-

If oil forms: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

-

Decision Matrix & Workflow

Figure 2: Decision matrix for selecting the appropriate synthetic methodology.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Bis-sulfonylation | Excess sulfonyl chloride or high temp. | Reduce sulfonyl chloride to 1.0 eq. Maintain 0°C during addition. Dilute reaction (0.05 M). |

| Low Yield | Incomplete free-basing of HCl salt. | Ensure Base is |

| Unreacted Sulfonyl Chloride | Slow kinetics or hydrolysis.[2] | Add a "scavenger" amine (e.g., DMAPA) at the end to convert excess chloride to a water-soluble sulfonamide [1]. |

| Racemization/Elimination | Base too strong or heat too high. | Avoid pyridine at reflux. Use inorganic carbonates (Method B) or DIPEA at 0°C. |

References

-

BenchChem Technical Support. (2025).[1][2][3][4][5] Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from

-

Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from

-

National Institutes of Health (NIH). (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent. (Discusses amine reactivity). Retrieved from

-

Sigma-Aldrich. (2023). Sulfonyl Chlorides and Sulfonamides: Building Blocks.[4][6][7] Retrieved from

Sources

Technical Support Center: Drying of Hygroscopic Amine Hydrochloride Salts

Introduction: The Challenge of "Sticky" Salts

In many synthetic pathways, particularly in pharmaceutical and fine chemical development, amine hydrochloride salts are common intermediates. While their crystallinity is advantageous for purification, their inherent hygroscopicity presents a significant challenge. These salts readily absorb atmospheric moisture, transforming from free-flowing crystals into a sticky, difficult-to-handle mass.[1][2][3] This absorbed water is not an inert bystander; it can act as a nucleophile, poison catalysts, or alter reaction kinetics, often leading to sluggish or failed reactions. This guide provides a comprehensive, field-tested approach to effectively remove water from these challenging substrates, ensuring the success of your subsequent chemical transformations.

Troubleshooting Guide: From Problem to Protocol

This section is designed to address the common issues and questions that arise when working with hygroscopic amine hydrochloride salts.

Q1: My reaction is sluggish or failing. Could residual water in my amine hydrochloride salt be the culprit?

A1: Absolutely. This is a frequent and often overlooked cause of reaction failure. Water can interfere in several ways:

-

Reaction with Sensitive Reagents: In reactions involving water-sensitive reagents like Grignards, organolithiums, or acid chlorides, even trace amounts of water can consume the reagent, leading to low yields.

-

Catalyst Inhibition: Many transition metal catalysts are sensitive to water, which can coordinate to the metal center and inhibit catalytic activity.

-

Altering Solubility and Reaction Media: Excess water can change the polarity of the reaction solvent, affecting the solubility of reagents and potentially altering the reaction pathway.

-

Promoting Side Reactions: Water can act as a nucleophile, leading to undesired hydrolysis of esters, amides, or other sensitive functional groups.

Before troubleshooting other reaction parameters, it is crucial to confirm the dryness of your starting materials.

Q2: How can I effectively remove water from my sticky amine hydrochloride salt?

A2: The stickiness of the salt is a direct consequence of absorbed water creating a saturated aqueous solution on the crystal surface. Simply placing the salt under high vacuum at room temperature is often insufficient because the salt's hygroscopic nature means it holds onto water molecules quite strongly. More rigorous methods are required. The choice of method depends on the salt's thermal stability, the scale of your reaction, and the level of dryness required.

The most robust and widely applicable methods are Azeotropic Distillation and Drying Under High Vacuum with Heat .

Q3: Which drying method is best for my situation? A comparison.

A3: The following table summarizes the key aspects of the primary drying techniques to help you select the most appropriate one for your needs.

| Method | Principle | Best For | Advantages | Disadvantages |

| Azeotropic Distillation | Forms a lower-boiling azeotrope with water, which is then distilled off.[4][5] | Thermally stable salts, especially on a larger scale (>1g). Very effective for sticky, clumped materials. | Highly effective at removing tightly bound water. The physical state of the salt is less critical. Can be monitored visually. | Requires higher temperatures. Not suitable for thermally labile compounds. Requires specific glassware (Dean-Stark trap). |

| High Vacuum Drying (with Heat) | Lowers the boiling point of water, allowing it to evaporate at a lower temperature.[6][7][8] | Thermally stable, non-melting solids. Small to medium scale. | Simpler setup than azeotropic distillation. Good for removing residual solvents as well as water. | Ineffective if the salt melts or forms an impermeable crust. Can be slow. Risk of decomposition if overheated. |

| Vacuum Desiccator (with P₂O₅) | A powerful desiccant, phosphorus pentoxide, absorbs water vapor from the atmosphere surrounding the sample under vacuum.[9][10][11] | Small-scale drying of thermally sensitive compounds where trace moisture must be removed. | Very gentle, no heat applied. Achieves a high degree of dryness. | Very slow (can take days). P₂O₅ is hazardous and passivates as it absorbs water, forming a viscous film that reduces its effectiveness.[10][12] |

In-Depth Experimental Protocols

Protocol 1: Azeotropic Distillation using a Dean-Stark Trap

This is the most reliable method for removing water from sticky, hygroscopic salts on a preparative scale. Toluene is the most common solvent, forming a heterogeneous azeotrope with water that boils at 84.1 °C (9.8% water by mass).[5]

Materials:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle and stirrer

-

Toluene (or another suitable solvent like xylene or heptane)

-

Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

-